molecular formula C7H8BrClFNO B13912321 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Cat. No.: B13912321
M. Wt: 256.50 g/mol
InChI Key: RJCGEVQQOKFZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is a useful research compound. Its molecular formula is C7H8BrClFNO and its molecular weight is 256.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8BrClFNO

Molecular Weight

256.50 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-3-fluorophenol;hydrobromide

InChI

InChI=1S/C7H7ClFNO.BrH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2,11H,3,10H2;1H

InChI Key

RJCGEVQQOKFZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)CN)F)Cl.Br

Origin of Product

United States
Foundational & Exploratory

Thermodynamic Stability Profile of 2-(Aminomethyl)-4-chloro-3-fluorophenol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide (AMCFP·HBr, CAS: 2940940-81-6) is a highly functionalized, halogenated building block frequently utilized in the preclinical development of novel therapeutics. Managing the thermodynamic stability of this molecule requires a deep understanding of its structural vulnerabilities: an oxidizable phenol core, a reactive primary benzylic amine, and the specific electronic effects imparted by its halogen substituents.

This whitepaper provides an in-depth technical analysis of the physicochemical thermodynamics of AMCFP·HBr, detailing its degradation pathways, kinetic stability profile, and the self-validating experimental workflows required to evaluate it accurately.

Physicochemical and Structural Thermodynamics

The Thermodynamic Advantage of the Hydrobromide Salt

In its free base form, 2-(Aminomethyl)-4-chloro-3-fluorophenol exists as a highly reactive species. The molecule contains both a basic nucleophile (the primary amine) and an acidic proton donor (the phenol), which can lead to zwitterionic behavior, intermolecular hydrogen bonding, and spontaneous self-condensation.

Converting the free base into a hydrobromide (HBr) salt is a deliberate thermodynamic strategy. Protonation of the benzylic amine ( R−NH3+​Br− ) sequesters the nitrogen's lone pair, neutralizing its nucleophilicity. This significantly increases the crystal lattice energy, elevating the melting point and drastically reducing the vapor pressure and hygroscopicity of the solid state[1]. Consequently, the HBr salt form provides a robust thermodynamic shield against premature atmospheric degradation.

Electronic Effects of Halogenation

The stability of the phenol moiety is heavily dictated by the 3-fluoro and 4-chloro substituents. Both halogens exert a strong electron-withdrawing inductive effect ( −I ). Thermodynamically, this lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring[2]. A lower HOMO energy makes the extraction of an electron significantly more difficult, thereby increasing the activation energy required for auto-oxidation compared to unhalogenated aminomethylphenols. However, while the halogens provide a degree of stabilization, the phenol remains susceptible to base-catalyzed oxidation.

Degradation Pathways & Kinetic Stability

Understanding the causality behind degradation is critical for formulation and storage. When AMCFP·HBr is exposed to aqueous environments at a pH exceeding its pKa​ , the salt dissociates, exposing the reactive free base.

  • Oxidative Deamination: The primary benzylic amine is highly susceptible to reactive oxygen species (ROS) and photolysis. Oxidation at the benzylic carbon leads to the expulsion of ammonia ( NH3​ ) and the formation of a benzaldehyde derivative[3].

  • Phenolic Oxidation: Under alkaline conditions, the phenol deprotonates to a phenoxide ion, which is rapidly oxidized by dissolved oxygen into semiquinone radical intermediates and eventually highly colored quinone oligomers.

  • Imine Cross-Linking: If the benzaldehyde degradant accumulates in the presence of unreacted free amine, the two species will undergo a rapid condensation reaction to form an imine (Schiff base) cross-link[3].

G A AMCFP·HBr Salt (Thermodynamically Stable) B Free Base Formation (pH > pKa) A->B Deprotonation (Aqueous) C Oxidative Deamination (ROS / Light) B->C Benzylic C-H Oxidation D Phenol Oxidation (O2 / Base) B->D Electron Transfer E Aldehyde Derivative + NH3 C->E Hydrolysis F Quinone / Semiquinone Intermediates D->F Radical Coupling G Imine Cross-linking (Condensation) E->G + Free Amine

Figure 1: Primary thermodynamic degradation pathways of AMCFP·HBr under stress conditions.

Self-Validating Experimental Workflows

To establish a definitive stability-indicating profile, testing must comply with ICH Q1A(R2) guidelines[4]. The following protocols are designed as self-validating systems—meaning every degradation pathway is accounted for via mass balance checks, ensuring no volatile degradants (like NH3​ ) or insoluble polymers are missed during analysis.

Protocol 1: Solid-State Forced Degradation (TGA/DSC)

Purpose: To determine the thermodynamic stability of the crystal lattice and absolute thermal limits.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of AMCFP·HBr into a pierced aluminum crucible. The piercing prevents over-pressurization from HBr off-gassing while allowing atmospheric interaction.

  • Instrument Calibration: Calibrate the DSC/TGA using an indium standard to ensure the thermodynamic accuracy of the melting endotherm ( Tm​ ).

  • Thermal Ramp (Inert): Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min) to assess baseline thermal stability.

  • Oxidative Stress: Repeat the thermal ramp under a synthetic air purge to evaluate the oxidative susceptibility of the phenol moiety at elevated temperatures.

  • Data Synthesis: Calculate the onset of degradation ( Td,onset​ ) and the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Solution-State Kinetic Stability (HPLC-HRMS)

Purpose: To calculate kinetic rate constants ( k ) and half-lives ( t1/2​ ) across physiological and stress pH ranges.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Analyte Spiking: Dissolve AMCFP·HBr to a final concentration of 1.0 mg/mL. Immediately aliquot into amber HPLC vials to eliminate photolytic variables.

  • Incubation & Quenching: Incubate vials at 40°C and 60°C. At predefined time points (0, 2, 4, 8, 24, 48 hours), extract a 50 µL aliquot and immediately quench with 50 µL of 1% formic acid in acetonitrile. Causality: The acid shock instantly re-protonates the amine and phenol, halting base-catalyzed oxidation and freezing the kinetic state.

  • Chromatographic Separation: Inject onto a C18 column using a gradient of water/acetonitrile (buffered with 0.1% TFA) to ensure sharp peak shapes for the protonated amine.

  • Mass Balance Calculation: Quantify the parent peak depletion against the sum of all degradant peak areas using High-Resolution Mass Spectrometry (HRMS) to ensure a >98% mass balance.

W S1 Sample Prep (AMCFP·HBr) S2 Solid-State Stress (ICH Q1A) S1->S2 S3 Solution-State Stress (pH 2-10) S1->S3 A1 TGA / DSC (Thermal Profiling) S2->A1 A2 LC-HRMS (Mass Balance) S3->A2 D1 Thermodynamic Parameters (ΔH, Tm) A1->D1 D2 Kinetic Rate Constants (k, t1/2) A2->D2

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Data Presentation

The following tables summarize the structural parameters and the expected kinetic behavior of AMCFP·HBr based on its functional group thermodynamics.

Table 1: Physicochemical Profile of AMCFP·HBr
ParameterSpecification / Value
Chemical Name 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide
CAS Number 2940940-81-6
Molecular Formula C7​H8​BrClFNO
Molecular Weight 256.50 g/mol
Salt Form Hydrobromide (1:1 Ratio)
Core Vulnerabilities Primary benzylic amine (oxidation), Phenol (auto-oxidation)
Table 2: Accelerated Degradation Kinetics (Predictive Profile at 40°C)
Environmental ConditionPrimary Degradant ObservedPrimary MechanismEstimated t1/2​
Solid-State (Dark, N2​ ) NoneStable Lattice> 24 months
Solution (pH 2.0) NoneAmine Protonation Protection> 30 days
Solution (pH 7.4) Benzaldehyde derivativeOxidative Deamination~ 14 days
Solution (pH 10.0) Quinone oligomersPhenoxide Radical Coupling< 24 hours

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

  • Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity via Ion Substitution , ACS Publications. 3

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use , P. Heinrich Stahl, Camille G. Wermuth. 1

  • Thermodynamic Parameters Including Acid Dissociation Constants for Bromochlorophenols (BCPs) , Journal of Chemical & Engineering Data - ACS Publications. 2

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, the specific crystal structure of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is not publicly available in crystallographic databases. This guide therefore serves as a comprehensive, hypothetical framework for its determination and analysis, based on established scientific principles and methodologies in the field of chemical crystallography.

Part 1: Introduction and Significance

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, a detailed knowledge of the crystal structure is paramount.[1][2][3] This knowledge influences critical drug development parameters including solubility, dissolution rate, bioavailability, stability, and manufacturability.[4][5]

This guide provides a comprehensive technical overview of the process of determining and analyzing the crystal structure of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide. It is designed to equip researchers with the foundational knowledge and practical insights required to undertake such an analysis, from synthesis and crystallization to data interpretation and validation.

Part 2: Synthesis and Crystallization

Proposed Synthesis

A plausible synthetic route to 2-(Aminomethyl)-4-chloro-3-fluoro-phenol would involve a multi-step process, likely starting from a commercially available substituted phenol. One potential pathway could be the aminomethylation of 4-chloro-3-fluorophenol. The Mannich reaction, for instance, is a classic method for the aminomethylation of acidic protons located ortho to a hydroxyl group on a phenol ring.[6] The reaction would likely involve formaldehyde and a suitable amine source, followed by deprotection if necessary. The final hydrobromide salt can be obtained by treating the free base with hydrobromic acid.

A generalized synthetic scheme is as follows:

  • Protection of the phenolic hydroxyl group: To avoid side reactions, the hydroxyl group of 4-chloro-3-fluorophenol may first be protected.

  • Directed ortho-lithiation and aminomethylation: A directed ortho-lithiation followed by reaction with an aminomethylating agent could install the aminomethyl group at the 2-position.

  • Deprotection: Removal of the protecting group to yield the free phenol.

  • Salt Formation: Treatment with a stoichiometric amount of hydrobromic acid in a suitable solvent to yield 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide.

Purification would likely involve recrystallization or column chromatography to ensure high purity, which is a prerequisite for obtaining diffraction-quality crystals.

Crystallization Methodologies

The growth of high-quality single crystals is often the most challenging step in a crystal structure determination.[7][8] For a small organic molecule like 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, several crystallization techniques can be explored.[9][10] The choice of solvent is critical and can significantly influence crystal growth and even the resulting polymorphic form.[7][11]

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.[7]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7] A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Antisolvent Crystallization: In this method, an "anti-solvent" is slowly added to a solution of the compound, causing a gradual decrease in solubility and inducing crystallization.[9]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

A systematic screening of various solvents and solvent mixtures, as well as different crystallization techniques, is often necessary to identify the optimal conditions for growing single crystals suitable for X-ray diffraction (typically >20 µm in all dimensions).[2]

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material.[1][2][12] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[13]

Data Collection

The experimental workflow for data collection is a critical stage that dictates the quality of the final structural model.

Data Collection Workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Setup cluster_data_acquisition Data Acquisition & Processing crystal_selection Select a suitable single crystal under a polarizing microscope crystal_mounting Mount the crystal on a goniometer head crystal_selection->crystal_mounting instrument_setup Center the crystal in the X-ray beam crystal_mounting->instrument_setup data_collection_strategy Determine data collection strategy (e.g., omega and phi scans) instrument_setup->data_collection_strategy low_temp Cool crystal to low temperature (e.g., 100 K) to reduce thermal motion data_collection_strategy->low_temp diffraction_measurement Measure diffraction intensities low_temp->diffraction_measurement data_integration Integrate raw diffraction images to obtain reflection intensities diffraction_measurement->data_integration data_reduction Apply corrections (e.g., Lorentz, polarization, absorption) data_integration->data_reduction

Caption: Workflow for single-crystal X-ray diffraction data collection.

A suitable single crystal is mounted on a goniometer head and placed on the diffractometer.[14] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.[13] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[15]

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection indices (h, k, l) and their corresponding intensities, is then used to solve and refine the crystal structure.

Structure Solution and Refinement start Processed Diffraction Data (h, k, l, I, σ(I)) phase_problem Solve the Phase Problem (e.g., Direct Methods, Patterson Methods) start->phase_problem initial_model Generate Initial Structural Model phase_problem->initial_model refinement_cycle Iterative Least-Squares Refinement initial_model->refinement_cycle fourier_maps Calculate Difference Fourier Maps (to locate missing atoms, e.g., H-atoms) refinement_cycle->fourier_maps Calculate Fo-Fc anisotropic_refinement Anisotropic Refinement of non-H atoms refinement_cycle->anisotropic_refinement model_completion Complete the Model (assign atom types, add H-atoms) fourier_maps->model_completion model_completion->refinement_cycle final_model Final Structural Model anisotropic_refinement->final_model validation Structure Validation (e.g., checkCIF) final_model->validation

Caption: The iterative process of crystal structure solution and refinement.

The primary challenge in structure determination is the "phase problem," where the phases of the diffracted X-rays are lost during measurement.[13] For small molecules, this is typically solved using direct methods or Patterson methods.[13][16] Once an initial model of the structure is obtained, it is refined using a least-squares method to minimize the difference between the observed and calculated structure factor amplitudes.[13] This process is iterative, with the model being improved in each cycle by adjusting atomic positions, thermal parameters, and occupancies.[13][17] Difference Fourier maps are used to locate missing atoms, including hydrogen atoms.[16]

Part 4: Structural Analysis and Interpretation

Molecular Geometry

The refined crystal structure provides precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles.[1] These parameters can be compared to standard values and to theoretical calculations to assess the quality of the structure and to identify any unusual geometric features.

Table 1: Hypothetical Crystallographic Data for 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

ParameterValue
Chemical formulaC₇H₈BrClFNO
Formula weight256.50 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 12.345(5)
α, β, γ (°)90, 109.87(2), 90
Volume (ų)998.7(6)
Z4
Density (calculated)1.705 g/cm³
Absorption coefficient (μ)4.567 mm⁻¹
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected8765
Independent reflections2289 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Note: This data is hypothetical and for illustrative purposes only.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are organized into a three-dimensional lattice through a network of intermolecular interactions. For a molecule like 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, which contains multiple hydrogen bond donors (-OH, -NH₃⁺) and acceptors (O, F, Cl⁻, Br⁻), hydrogen bonding is expected to play a dominant role in the crystal packing.[18][19][20]

Expected Hydrogen Bonding Interactions:

  • Strong Charge-Assisted Hydrogen Bonds: The ammonium group (-NH₃⁺) is a strong hydrogen bond donor and is expected to form strong, charge-assisted hydrogen bonds with the bromide anion (Br⁻).

  • O-H···Br⁻ and N-H···O Hydrogen Bonds: The phenolic hydroxyl group can act as a hydrogen bond donor to the bromide anion or the oxygen atom of a neighboring molecule. The ammonium group can also donate hydrogen bonds to the phenolic oxygen.

  • Weaker Interactions: Weaker C-H···O, C-H···F, and C-H···Cl hydrogen bonds may also be present, contributing to the overall stability of the crystal lattice.[21]

The analysis of these interactions is crucial for understanding the forces that govern the crystal packing and can provide insights into the material's physical properties.[22]

Part 5: Polymorphism and its Pharmaceutical Relevance

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[4][5][11][23] Different polymorphs of the same compound have the same chemical composition but different internal crystal structures. This can lead to significant differences in physical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.[4]

  • Melting Point and Stability: Influencing formulation and storage.

  • Mechanical Properties: Impacting tableting and processing.

Given the flexibility of the aminomethyl side chain and the presence of multiple hydrogen bonding groups, it is plausible that 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide could exhibit polymorphism. Therefore, a thorough polymorph screen is a critical step in the solid-state characterization of this compound.[5][24] This typically involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, and crystallization methods) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

The discovery and characterization of different polymorphic forms are also of great importance for intellectual property, as different polymorphs can be patented separately.[4]

Part 6: Structure Validation

Once a final structural model is obtained, it must be rigorously validated to ensure its quality and correctness.[25][26][27] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks a crystallographic information file (CIF) for completeness, consistency, and potential errors.[26]

Key Validation Checks:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles are checked against standard values.

  • Thermal Parameters: The size and shape of the thermal ellipsoids are analyzed for any unusual behavior.

  • Hydrogen Bond Geometry: The geometry of all identified hydrogen bonds is assessed.

  • Missed Symmetry: The structure is checked for any missed symmetry elements.

  • Overall Quality Indicators: The final R-factors and goodness-of-fit are evaluated.

A thorough validation process is essential for ensuring the reliability of the crystal structure and for its acceptance for publication and inclusion in crystallographic databases.[25][28]

Part 7: Conclusion

The crystal structure analysis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide provides a wealth of information that is invaluable for drug development. From confirming the molecular identity and stereochemistry to understanding its solid-state properties and potential for polymorphism, a high-quality crystal structure is a cornerstone of modern pharmaceutical science. This guide has outlined the comprehensive workflow and scientific principles involved in such an analysis, providing a robust framework for researchers in the field.

References

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  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.
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  • MDPI. (2016, June 1). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • (2023, June 26). Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios.
  • Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • PubMed - NIH. (2006, May 1). Hydrogen bonding increases packing density in the protein interior.
  • Guidechem. (2020, July 15). How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ.
  • Benchchem. Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols.
  • PMC. 2-[(4-Chlorophenyl)aminomethyl]phenol.
  • Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone.
  • PrepChem.com. Preparation of 2-amino-4-chlorophenol.
  • ChemScene. 2940940-81-6 | 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide.
  • MDPI. (2019, October 24). *Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) *.
  • PubMed. (2015, April 18). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide.
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Baseline Solubility Profiling of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol Hydrobromide: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preformulation development, I approach solubility profiling not merely as a data-collection exercise, but as a fundamental thermodynamic investigation. The compound 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide [1] presents a fascinating physicochemical challenge. It is a highly substituted, amphoteric molecule supplied as a hydrobromide salt. Understanding its baseline aqueous solubility is critical for downstream formulation, determining bioavailability, and establishing its Biopharmaceutics Classification System (BCS) tier.

This whitepaper outlines the mechanistic causality behind its solubility behavior and provides a self-validating experimental workflow for accurate thermodynamic profiling.

Physicochemical Framework & Mechanistic Insights

To design a robust solubility protocol, we must first deconstruct the molecule’s structural causality.

Amphoteric Nature and Intramolecular Dynamics

The free base of this compound contains two ionizable moieties:

  • Phenolic Hydroxyl (Weak Acid): Typically, phenols have a pKa​ around 9.5. However, the electron-withdrawing inductive effects of the meta-fluorine and para-chlorine atoms significantly increase the acidity of the phenol, likely shifting its pKa​ down to approximately 7.5–8.0.

  • Aminomethyl Group (Weak Base): The primary amine will maintain a basic pKa​ (typically 9.0–10.0).

Because the basic pKa​ is higher than the acidic pKa​ , the molecule exists as a zwitterion at physiological pH (pH 6.8–7.4). Furthermore, the ortho-relationship between the aminomethyl group and the phenolic hydroxyl introduces strong intramolecular hydrogen bonding. This stabilizes the neutral/zwitterionic crystal lattice, making the intrinsic solubility ( S0​ ) exceptionally low at the isoelectric point.

The Hydrobromide Salt Advantage and The Common-Ion Effect

To overcome the poor intrinsic solubility of the free base, the compound is synthesized as a hydrobromide (.HBr) salt[1]. Salt formation drastically lowers the crystal lattice energy and increases the dissolution rate in aqueous media.

However, as scientists, we must anticipate two thermodynamic risks when profiling halogenated salts:

  • The Common-Ion Effect: In highly acidic environments (e.g., pH 1.2 simulated gastric fluid) that are adjusted using hydrohalic acids (like HCl), the excess halide ions can artificially suppress the solubility of the HBr salt due to the common-ion effect[2].

  • Salt Disproportionation: If the pH of the microenvironment exceeds the pHmax​ (the pH at which the solubility of the salt equals the solubility of the free base), the HBr salt will thermodynamically disproportionate back into the poorly soluble free base[3].

Experimental Workflow: The Saturation Shake-Flask Method

To capture the true thermodynamic solubility, we employ the saturation shake-flask method. This remains the gold standard for equilibrium solubility determination[4]. In accordance with FDA BCS guidelines, solubility must be evaluated across a physiological pH range of 1.2 to 6.8[5].

Workflow Visualization

G A 1. Solid Dispensing (Excess HBr Salt) B 2. Media Addition (pH 1.2 - 7.4 Buffers) A->B C 3. Equilibration (37°C, 50 rpm, 24-48h) B->C D 4. Phase Separation (0.22 µm Filtration) C->D E 5. HPLC Quantification (Concentration Assay) D->E F 6. Final pH Verification (Crucial for Salt Forms) D->F

Fig 1. Standardized shake-flask workflow for thermodynamic solubility profiling.

Step-by-Step Self-Validating Protocol

A protocol is only as good as its internal controls. The following steps integrate causality and self-validation:

  • Media Preparation: Prepare compendial buffer solutions at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate)[5].

    • Causality: These represent the gastric, duodenal, and jejunal environments.

  • Excess Solid Addition: Weigh an excess amount of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide into glass vials.

    • Causality: Thermodynamic equilibrium requires the continuous presence of an undissolved solid phase.

  • Equilibration: Seal the vials and incubate in a shaking water bath at 37 ± 1°C at 50 rpm for 24 to 48 hours.

  • Phase Separation: Extract the suspension and filter through a 0.22 µm PVDF syringe filter. Discard the first 2 mL of filtrate.

    • Causality: Centrifugation alone may leave sub-micron particles suspended, artificially inflating the apparent solubility. Discarding the initial filtrate saturates any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via a stability-indicating HPLC-UV method.

  • Self-Validation (The Critical Step): Measure the final pH of the filtrate and analyze the residual solid via Powder X-Ray Diffraction (PXRD).

    • Causality: Dissolving a hydrobromide salt of a weak base releases protons, which can drastically lower the pH of weakly buffered media. Measuring the final pH ensures the solubility value is assigned to the correct physiological state[4]. Furthermore, PXRD confirms whether the solid has undergone disproportionation into the free base[3].

Quantitative Data Presentation

Based on the physicochemical properties of halogenated aminomethyl phenols and the thermodynamics of hydrobromide salts, the expected baseline solubility profile is highly pH-dependent.

Representative Solubility Profile
Initial Media pHBuffer SystemExpected Final pHEstimated Solubility (mg/mL)Dominant Solute Species
1.2 HCl / NaCl1.2> 40.0Cationic (+1)
4.5 Acetate4.4~ 15.0Cationic / Zwitterionic
6.8 Phosphate6.7< 1.0 (Lowest)Zwitterionic (Isoelectric)
9.0 Borate8.9> 25.0Anionic (-1)
Unbuffered Pure H2​O ~ 4.0 - 4.5~ 20.0Cationic (+1)

Note: The unbuffered water sample will exhibit a significant pH drop due to the acidic nature of the dissolving hydrobromide salt.

Ionization State Visualization

G LowPH pH < 5.0 Cationic Form (+) High Solubility (Salt) MidPH pH 6.0 - 8.0 Zwitterionic Form (+/-) Lowest Solubility (Isoelectric) LowPH->MidPH Phenol Deprotonation HighPH pH > 9.0 Anionic Form (-) High Solubility (Phenolate) MidPH->HighPH Amine Deprotonation

Fig 2. pH-dependent ionization states and their impact on baseline solubility.

Conclusion

The baseline solubility of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is dictated by the delicate interplay between its amphoteric functional groups and its salt form. By adhering to a self-validating shake-flask protocol that rigorously monitors final pH and solid-state integrity, preformulation scientists can generate trustworthy thermodynamic data. This data is the bedrock upon which successful oral dosage forms and regulatory BCS biowaivers are built.

References

  • Title: 2-(aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide (C007B-457250) Source: Cenmed URL: [Link][1]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies (USP <1236> Context) URL: [Link][4]

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Pharmaceutical Research (PubMed) URL: [Link][2]

  • Title: Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility Source: Molecular Pharmaceutics (ACS Publications) URL: [Link][3]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Providing a step-by-step synthesis protocol for any chemical compound, including pharmaceutical intermediates, requires a deep understanding of chemical principles and an unwavering commitment to safety. The synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, a key intermediate in the production of certain pharmacologically active molecules, involves multiple steps that must be performed by trained professionals in a properly equipped laboratory setting.

This document outlines a potential synthetic route based on established chemical literature. It is intended for an audience of researchers and drug development professionals and is not a guide for untrained individuals. All procedures must be carried out in compliance with institutional safety policies and relevant regulations.

Disclaimer

This protocol is for informational and educational purposes only. It is a summary of procedures found in the scientific literature. The synthesis of chemical compounds is inherently hazardous and should only be undertaken by qualified chemists in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information. Always consult the Safety Data Sheet (SDS) for every chemical before use.

Introduction: Strategic Overview of the Synthesis

The target molecule, 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, is a substituted aminophenol. Its synthesis typically begins with a more readily available substituted phenol or acetophenone. A common strategy involves the introduction of the aminomethyl group onto the aromatic ring. This can be achieved through various methods, such as starting with a hydroxymethyl group that is later converted to an amine, or through a Mannich-type reaction.

The following protocol outlines a plausible multi-step synthesis beginning from 4-chloro-3-fluorophenol. The key strategic steps involve:

  • Formylation: Introduction of an aldehyde group at the ortho position to the hydroxyl group.

  • Reductive Amination: Conversion of the aldehyde to an amine.

  • Salt Formation: Conversion of the final amine product to its hydrobromide salt for improved stability and handling.

This workflow is designed to control regioselectivity and functional group transformations effectively.

G cluster_0 Synthesis Workflow A Start: 4-Chloro-3-fluorophenol B Step 1: Ortho-Formylation (Duff Reaction or similar) A->B Reagents: Hexamethylenetetramine, Acid C Intermediate: 2-Hydroxy-5-chloro-6-fluorobenzaldehyde B->C D Step 2: Reductive Amination (e.g., with NH3/H2, Pd/C) C->D Reagents: Ammonia, H2, Catalyst (Pd/C) E Product (Free Base): 2-(Aminomethyl)-4-chloro-3-fluoro-phenol D->E F Step 3: Salt Formation (with HBr) E->F Reagent: Hydobromic Acid G Final Product: 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide F->G

Figure 1: Overall synthetic workflow from the starting material to the final hydrobromide salt.

Part 1: Synthesis of 2-Hydroxy-5-chloro-6-fluorobenzaldehyde (Intermediate)

This initial step involves the regioselective formylation of 4-chloro-3-fluorophenol. The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Chloro-3-fluorophenol146.5514.7 g0.10Starting Material
Hexamethylenetetramine140.1921.0 g0.15Formylating Agent
Glacial Acetic Acid60.05150 mL-Solvent
Hydrochloric Acid (conc.)36.4650 mL-For hydrolysis
Ethyl Acetate88.11~200 mL-Extraction Solvent
Saturated NaCl Solution-~100 mL-For washing
Anhydrous Sodium Sulfate142.04~10 g-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluorophenol (14.7 g, 0.10 mol) and glacial acetic acid (150 mL). Stir until the phenol is completely dissolved.

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (21.0 g, 0.15 mol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain reflux for 6 hours. The solution will typically turn a dark orange or brown color. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the mixture to room temperature, slowly add concentrated hydrochloric acid (50 mL) over 15 minutes. A precipitate may form.

  • Second Reflux: Heat the mixture back to reflux for an additional 1 hour to ensure complete hydrolysis of the intermediate Schiff base.

  • Workup and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-hydroxy-5-chloro-6-fluorobenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Safety Precautions for Part 1
  • Glacial Acetic Acid & HCl: Corrosive. Handle in a fume hood while wearing gloves, safety glasses, and a lab coat.

  • Hexamethylenetetramine: Can cause skin and respiratory irritation. Avoid inhalation of dust.

  • Reflux: Perform heating and reflux operations in a fume hood. Ensure condenser has adequate water flow.

  • Waste: Dispose of acidic aqueous waste and organic solvents according to institutional guidelines.

Part 2: Synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol (Free Base)

This step converts the aldehyde intermediate into the primary amine via catalytic reductive amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Hydroxy-5-chloro-6-fluorobenzaldehyde174.5617.5 g0.10From Part 1
Methanol32.04200 mL-Solvent
Ammonia (7N solution in Methanol)17.03~50 mL~0.35Amine Source
Palladium on Carbon (10% Pd)-1.0 g-Catalyst
Hydrogen Gas (H₂)2.02--Reducing Agent
Step-by-Step Protocol
  • Reaction Setup: This reaction must be performed in a hydrogenation apparatus (e.g., a Parr hydrogenator). Add the aldehyde intermediate (17.5 g, 0.10 mol), methanol (200 mL), and the methanolic ammonia solution to the reaction vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with solvent until it can be safely quenched.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base product, 2-(Aminomethyl)-4-chloro-3-fluoro-phenol. This product may be used directly in the next step or purified further if necessary.

Safety Precautions for Part 2
  • Hydrogen Gas: Extremely flammable. Use in a well-ventilated area or fume hood, away from ignition sources. Use a specialized hydrogenation apparatus with appropriate safety features.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when dry. Never allow the catalyst to dry in the air. Quench spent catalyst carefully with water.

  • Ammonia Solution: Corrosive and has a pungent, irritating odor. Handle exclusively in a fume hood.

Part 3: Formation of the Hydrobromide Salt

The final step is the conversion of the amine free base to its hydrobromide salt, which is often more stable, crystalline, and easier to handle than the free base.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-(Aminomethyl)-4-chloro-3-fluoro-phenol175.58~17.6 g~0.10Crude from Part 2
Isopropanol (IPA)60.10100 mL-Solvent
Hydrobromic Acid (48% in water)80.91~12.5 mL~0.11Acid for salt formation
Step-by-Step Protocol
  • Dissolution: Dissolve the crude free base from Part 2 in isopropanol (100 mL) in a suitable flask with stirring. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add 48% hydrobromic acid dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrobromide salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to facilitate drying. Dry the product under vacuum to yield the final 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Safety Precautions for Part 3
  • Hydrobromic Acid: Highly corrosive. Can cause severe burns. Handle only in a fume hood while wearing appropriate PPE, including acid-resistant gloves.

  • Organic Solvents: Isopropanol and diethyl ether are flammable. Handle away from ignition sources.

References

  • Synthetic methodologies for related structures can be found in patents detailing the synthesis of pharmaceutical compounds. The principles outlined here are based on standard organic chemistry transformations commonly cited in such documents. For specific examples, researchers may consult patents related to the synthesis of Viloxazine and its intermediates.

Topic: Strategic Use of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide as a Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application & Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Identifying a Critical Building Block for Advanced Respiratory Therapeutics

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is a substituted aminophenol derivative whose value in medicinal chemistry is intrinsically linked to its role as a sophisticated precursor for high-potency active pharmaceutical ingredients (APIs). Its specific substitution pattern—containing chlorine, fluorine, a hydroxyl group, and an aminomethyl group—is not accidental. This precise arrangement of functional groups and halogens is engineered for direct incorporation into complex drug molecules where these features are essential for target binding and desired pharmacological activity.

The primary and most significant application of this precursor is in the synthesis of Vilanterol , an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The halogenated phenol core of the precursor is a critical pharmacophore that is directly carried over into the final Vilanterol molecule, highlighting its importance as a non-modifiable, foundational building block in the synthetic pathway. This guide provides a detailed examination of the strategic application of this precursor, outlining the synthetic logic, key protocols, and scientific rationale for its use in the synthesis of Vilanterol.

Therapeutic Context: The Role of Vilanterol and its β2-Adrenergic Agonist Mechanism

β2-adrenergic receptor (β2-AR) agonists are the cornerstone of treatment for obstructive airway diseases.[1] Upon inhalation, these drugs bind to β2-ARs on the smooth muscle cells of the airways. This binding event activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, a process known as bronchodilation, which widens the airways and alleviates symptoms like wheezing and shortness of breath.[1]

Vilanterol is distinguished by its rapid onset of action and a duration of action that permits once-daily dosing, a significant advantage for patient adherence and management of chronic respiratory conditions.[2] Its molecular structure, including the specific halogenation pattern derived from its precursors, is key to its high potency and selectivity for the β2-AR.[2][3]

Synthetic Strategy: A Retrosynthetic Approach to Vilanterol

The total synthesis of Vilanterol is a multi-step process that relies on the convergent synthesis of two key fragments: a chiral "headgroup" containing the substituted phenol, and a long aliphatic "side-chain".[4] The title compound, 2-(Aminomethyl)-4-chloro-3-fluoro-phenol, represents the core of this essential headgroup.

A common retrosynthetic analysis breaks Vilanterol down as follows:

  • Final Deprotection: The final step is typically the removal of protecting groups from the phenol and hydroxymethyl moieties.

  • Side-Chain Coupling: The core of the synthesis involves the N-alkylation of the chiral amino alcohol headgroup with the bromo-functionalized side-chain.

  • Chiral Headgroup Synthesis: The chiral amino alcohol headgroup is itself built up from a simpler precursor, often starting from a protected version of the title aminophenol.

This strategic breakdown allows for the independent and optimized synthesis of each fragment before their final coupling, maximizing overall efficiency and yield.

G Vilanterol Vilanterol (API) Coupling N-Alkylation & Deprotection Vilanterol->Coupling Headgroup Chiral Amino Alcohol (Headgroup) Coupling->Headgroup Sidechain Alkyl Bromide (Side-Chain) Coupling->Sidechain Precursor 2-(Aminomethyl)-4-chloro- 3-fluoro-phenol Core Headgroup->Precursor

Caption: Retrosynthetic analysis of Vilanterol.

Experimental Protocols: Synthesis and Application

The following protocols are representative of a modern synthetic route to Vilanterol, showcasing how a protected derivative of the title compound is elaborated into the final API. The synthesis starts from a related, commercially available salicylaldehyde, which is transformed into the required chiral amino alcohol headgroup.

Protocol 1: Synthesis of the Chiral Oxazolidinone Headgroup

This protocol details the creation of a key chiral intermediate, an oxazolidinone, which serves as a protected and stereochemically defined version of the amino alcohol headgroup. This approach is adapted from established syntheses.[1][4]

Workflow Overview

G cluster_0 Protocol 1: Headgroup Synthesis Salicylaldehyde Substituted Salicylaldehyde Acylation Friedel-Crafts Acylation Salicylaldehyde->Acylation ChloroKetone Chloro-Ketone Intermediate Acylation->ChloroKetone Protection Acetonide Protection ChloroKetone->Protection ProtectedKetone Protected Ketone Protection->ProtectedKetone Reduction Asymmetric Reduction (Corey-Itsuno) ProtectedKetone->Reduction ChiralAlcohol Chiral Alcohol Reduction->ChiralAlcohol RingFormation Oxazolidinone Formation ChiralAlcohol->RingFormation Oxazolidinone Final Chiral Oxazolidinone (Headgroup) RingFormation->Oxazolidinone

Caption: Workflow for chiral headgroup synthesis.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation of Salicylaldehyde:

    • Rationale: This step introduces the two-carbon backbone required for the amino alcohol side chain. Aluminum chloride is a classic Lewis acid catalyst for this electrophilic aromatic substitution.[4]

    • Procedure: To a cooled (0 °C) suspension of aluminum chloride (AlCl₃, 2.0 eq) in dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise. Stir for 15 minutes. Add a solution of the starting salicylaldehyde (e.g., a 4-chloro-3-fluoro derivative, 1.0 eq) in DCM. Allow the mixture to warm to room temperature and then reflux for 4 hours. Monitor by TLC. Upon completion, pour the reaction mixture carefully onto crushed ice and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chloro-ketone intermediate.[1]

  • Acetonide Protection:

    • Rationale: The adjacent phenol and newly formed hydroxymethyl groups (after a reduction step not detailed here for brevity, but part of the full synthesis) are protected as an acetonide. This prevents unwanted side reactions in subsequent steps. p-Toluenesulfonic acid (p-TSA) is an effective acid catalyst for this transformation.[1]

    • Procedure: Dissolve the intermediate from the previous stage (1.0 eq) in DCM. Add 2,2-dimethoxypropane (1.1 eq) and a catalytic amount of p-TSA. Stir at room temperature for 2-3 hours until TLC analysis shows complete consumption of the starting material. Quench the reaction by washing with a saturated NaHCO₃ solution. Separate the organic layer, dry over MgSO₄, and evaporate the solvent to obtain the protected ketone.[1]

  • Asymmetric Reduction (Corey-Itsuno Reaction):

    • Rationale: This is a critical step to establish the (R)-stereochemistry required for Vilanterol's biological activity. The Corey-Bakshi-Shibata (CBS) catalyst provides high enantioselectivity in the reduction of the ketone to the corresponding alcohol.

    • Procedure: Dissolve the protected ketone (1.0 eq) in anhydrous THF and cool to -20 °C under a nitrogen atmosphere. Add (R)-CBS catalyst (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq). Stir the reaction at -20 °C for 2 hours. Monitor by TLC. Once complete, quench the reaction carefully by the dropwise addition of methanol. Remove the solvent in vacuo and purify by column chromatography to yield the chiral alcohol with high enantiomeric excess.

  • Oxazolidinone Ring Formation:

    • Rationale: The chiral amino alcohol is converted to a stable oxazolidinone. This cyclic carbamate protects the amine and alcohol functionalities and can activate the amine for the subsequent coupling step.

    • Procedure: To a solution of the chiral alcohol (1.0 eq) in THF, add carbonyldiimidazole (CDI, 1.5 eq). Heat the mixture to reflux for 6-8 hours. Cool to room temperature and add a base such as sodium hydride (NaH, 1.2 eq) to facilitate ring closure. Stir for an additional 2 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. The crude product is purified by crystallization or chromatography to yield the final chiral oxazolidinone headgroup.[1]

Protocol 2: Final API Assembly - Coupling and Deprotection

Step-by-Step Methodology:

  • N-Alkylation (Side-Chain Coupling):

    • Rationale: The oxazolidinone headgroup is coupled with the pre-synthesized alkyl bromide side-chain. A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the oxazolidinone nitrogen, forming a nucleophile that displaces the bromide on the side-chain.[1][5]

    • Procedure: Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous DMF and cool to 0 °C. Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise and stir for 30 minutes. Add the alkyl bromide side-chain (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the coupled product by column chromatography.[1]

  • Oxazolidinone Ring Opening:

    • Rationale: The protecting group is now removed to reveal the secondary amine. Potassium trimethylsilanolate (KOSiMe₃) is an effective reagent for the hydrolytic cleavage of the carbamate under relatively mild conditions.[1]

    • Procedure: Dissolve the coupled product (1.0 eq) in THF and add potassium trimethylsilanolate (2.0 eq). Heat the mixture to reflux for 4-6 hours. Cool the reaction and quench with water. Extract with ethyl acetate and purify the resulting amino alcohol by chromatography.[1]

  • Final Acetonide Deprotection:

    • Rationale: The final step is the removal of the acetonide protecting group to unveil the phenol and hydroxymethyl groups of Vilanterol. This is achieved under mild acidic conditions to avoid degradation of the product.[1]

    • Procedure: Dissolve the amino alcohol (1.0 eq) in acetone and cool to 0 °C. Add 1N aqueous HCl solution dropwise until the pH is ~2. Stir at 0-5 °C for 1 hour. Monitor by TLC. Upon completion, neutralize the reaction with a saturated NaHCO₃ solution and extract the product into a suitable organic solvent like DCM. Dry the organic layer and concentrate to yield the Vilanterol free base.[1][4]

Data Presentation: Expected Yields and Characterization

The following table summarizes representative data for the key steps in the synthesis of Vilanterol, based on published procedures. Actual results may vary based on reaction scale and optimization.

StepIntermediate/ProductTypical Yield (%)Purity (HPLC)Key Analytical Data (Expected m/z [M+H]⁺)Reference
Acetonide Protection & ReductionChiral Alcohol80-90>98%Varies based on exact precursor[1]
Oxazolidinone FormationChiral Oxazolidinone Headgroup85-95>99%Varies based on exact precursor[1]
Coupling & Ring OpeningProtected Vilanterol Amino Alcohol85-95>98%526.21[1]
Final DeprotectionVilanterol (Free Base)70-80>99.5%486.25[1]

Safety, Handling, and Storage

  • Precursor: 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Many reagents used in this synthesis are hazardous. Borane complexes are flammable and react with water. Strong bases like KOtBu and NaH are corrosive and water-reactive. Strong acids and acylating agents are corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Storage: The precursor and intermediates should be stored in tightly sealed containers in a cool, dry, and dark place to prevent degradation.

Conclusion

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide and its closely related derivatives are not merely simple chemical reagents; they are highly specialized building blocks crucial for the efficient and stereoselective synthesis of the advanced pharmaceutical agent, Vilanterol. The specific halogenation and functionalization of this precursor are essential for the final drug's potent and selective interaction with the β2-adrenergic receptor. The protocols and strategies outlined here demonstrate how this precursor is integrated into a complex synthetic route, underscoring the importance of rational precursor design in modern drug discovery and development for treating respiratory diseases.

References

  • WO2014041565A2 - An improved process for the preparation of vilanterol and intermediates thereof.
  • CN104744271A - New process for synthesizing vilanterol.
  • CN109574860B - A kind of method for preparing vilanterol.
  • Process to prepare vilanterol trifenatate. (2023). Hovione. [Link]

  • WO2021033198A1 - An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof.
  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc, 2023(vi), 202211957. [Link]

  • An efficient total synthesis of vilanterol: an inhaled drug | Request PDF. (2023). ResearchGate. [Link]

  • Qu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

  • WO 2019/016511 A2. (2019). Googleapis.com.
  • Krüger, G., et al. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittelforschung, 34(11A), 1612-24. [Link]

  • Adejare, A., et al. (1997). Synthesis and Beta-Adrenergic Activities of R-fluoronaphthyloxypropanolamine. Pharmaceutical Development and Technology, 2(2), 169-176. [Link]

Sources

Application Note: Mass Spectrometry Characterization and Fragmentation Profiling of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Matrix/Platform: UHPLC-ESI-Q-TOF MS/MS

Introduction & Analytical Rationale

Halogenated benzylamines and phenolic derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as key intermediates for kinase inhibitors and CNS-active therapeutics. The compound 2-(Aminomethyl)-4-chloro-3-fluoro-phenol hydrobromide presents a unique analytical challenge and opportunity due to its polyfunctional nature (amine, phenol, fluorine, chlorine) and its salt form.

When characterizing such building blocks, tandem mass spectrometry (MS/MS) is the gold standard. However, simply generating a spectrum is insufficient; one must understand the mechanistic causality behind the fragmentation to confidently assign structures to novel impurities or metabolites. This guide details a self-validating UHPLC-MS/MS protocol and provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of this specific molecule.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . Every step includes an intrinsic quality control mechanism to prevent false positives, ion suppression, or misassignment of fragments.

Sample Preparation & Counterion Management

The Causality: The hydrobromide (HBr) salt ensures the chemical stability of the aminomethyl group. However, high concentrations of bromide ions cause severe ion suppression in the electrospray ionization (ESI) source and can lead to complex adduct formation.

  • Dilution: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Working Solution: Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

  • Validation Check: The acidic aqueous diluent ensures the amine remains fully protonated ( pKa​≈9.5 ), locking the analyte in its [M+H]+ state prior to injection.

UHPLC-ESI-MS/MS Workflow

The Causality: Direct infusion is avoided. A reversed-phase C18 column is utilized specifically to separate the hydrophilic bromide counterion (which elutes in the void volume) from the retained organic free base. This prevents source quenching.

  • Column: Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. The analyte elutes approximately at 40% B.

  • Ionization Mode: ESI Positive.

  • Self-Validation (Isotope Tracking): The MS method is programmed to trigger MS/MS only if the quadrupole detects a precursor ion pair at m/z 176.0278 and 178.0249 exhibiting a strict 3:1 intensity ratio . This intrinsically validates the presence of a single chlorine atom ( 35Cl/37Cl ) before any fragmentation data is recorded.

Workflow S1 Sample Prep (Desalting & Dilution) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI Source (Positive Mode) S2->S3 S4 Q-TOF MS/MS (CE Ramping) S3->S4 S5 Data Analysis (Fragment Mapping) S4->S5

Fig 1. Self-validating UHPLC-MS/MS workflow for characterizing halogenated amine salts.

Mechanistic Fragmentation Pathways

Understanding the gas-phase chemistry of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol requires analyzing the interplay between its functional groups.

The Ortho-Effect and Primary Ammonia Loss

Upon ESI, the molecule forms a stable [M+H]+ precursor at m/z 176.0278 (for 35Cl ). The most thermodynamically favorable primary fragmentation event is the loss of ammonia ( NH3​ , 17.03 Da) from the aminomethyl group, yielding a base peak at m/z 159.0013.

Expert Insight: This is not a simple heterolytic bond cleavage. The expulsion of NH3​ is heavily driven by the ortho-effect provided by the adjacent phenolic hydroxyl group. The proximity of the -OH group allows for neighboring group participation, stabilizing the resulting benzylic cation through the formation of a transient ortho-quinone methide or a cyclic oxonium intermediate. This phenomenon mirrors unprecedented rearrangements observed in protonated benzylamines, where ortho-substituents heavily dictate the dissociation kinetics ().

Secondary Halogen and Carbon Monoxide Expulsion

Once the m/z 159.0013 fragment is formed, increasing the collision energy (CE) triggers secondary pathways:

  • Loss of CO (28.00 Da): The phenolic oxygen is expelled as carbon monoxide, a classic hallmark of phenol fragmentation, resulting in a fluorochlorotropylium or substituted cyclopentadienyl cation at m/z 131.0064.

  • Loss of HCl (35.98 Da) vs. HF (20.01 Da): The cleavage of the carbon-halogen bonds occurs competitively. The loss of HCl yields m/z 123.0246. Notably, the ortho-relationship between the fluorine and chlorine atoms can induce specific gas-phase steric effects, similar to ortho-chlorobenzoyl rearrangements documented in ion trap systems ().

MS_Fragmentation M [M+H]+ m/z 176.0278 C7H8ClFNO+ F1 [M+H - NH3]+ m/z 159.0013 C7H5ClFO+ M->F1 - NH3 (17.03 Da) F2 [M+H - H2O]+ m/z 158.0172 C7H6ClFN+ M->F2 - H2O (18.01 Da) F3 [M+H - NH3 - CO]+ m/z 131.0064 C6H5ClF+ F1->F3 - CO (28.00 Da) F4 [M+H - NH3 - HF]+ m/z 138.9951 C7H4ClO+ F1->F4 - HF (20.01 Da) F5 [M+H - NH3 - HCl]+ m/z 123.0246 C7H4FO+ F1->F5 - HCl (35.98 Da)

Fig 2. Proposed MS/MS collision-induced dissociation pathway for the[M+H]+ precursor ion.

Quantitative Data Presentation

The following table summarizes the high-resolution accurate mass (HRAM) data expected for this compound.

Diagnostic Rule: To validate the loss of HCl ( m/z 123.0246), the analyst must verify the disappearance of the M+2 isotope peak. Because the chlorine atom is lost in this specific fragment, the 3:1 isotopic signature will vanish, serving as a definitive confirmation of the pathway.

Fragment IdentityMolecular FormulaTheoretical m/z ( 35Cl )Theoretical m/z ( 37Cl )Mass Error (ppm)Optimal CE / Abundance
Precursor [M+H]+ C7​H8​ClFNO+ 176.0278178.0249< 2.010 eV (100%)
[M+H−NH3​]+ C7​H5​ClFO+ 159.0013161.0013< 2.020 eV (Base Peak)
[M+H−H2​O]+ C7​H6​ClFN+ 158.0172160.0172< 2.020 eV (< 5%)
[M+H−NH3​−HF]+ C7​H4​ClO+ 138.9951140.9921< 2.035 eV (15%)
[M+H−NH3​−CO]+ C6​H5​ClF+ 131.0064133.0035< 2.040 eV (40%)
[M+H−NH3​−HCl]+ C7​H4​FO+ 123.0246N/A (Cl lost)< 2.040 eV (25%)

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(10), 1338-1346. URL:[Link][1][2][3]

  • Begala, M. (2018). Conversion of benzoic acid into phenol in an ITMS under CI-MSn conditions. Recognition of ortho-chlorobenzoyl derivatives. Journal of Mass Spectrometry, 53(1), 30-38. URL:[Link][4][5]

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of small molecule solvation. Dissolving halogenated phenolic salts like 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide in Dimethyl Sulfoxide (DMSO) can occasionally present unexpected hurdles.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic and chemical causality behind your solubility issues and provide a self-validating, step-by-step protocol to rescue your compound for downstream assays.

Part 1: Chemical Profiling & Root Cause Analysis

Why does a hydrobromide salt resist dissolution in DMSO? To troubleshoot effectively, we must first understand the micro-environment of the solvent. DMSO is a polar aprotic solvent. While its highly polarized S=O bond makes it an excellent hydrogen-bond acceptor (capable of solvating the NH3+​ cation of your compound), it lacks hydrogen-bond donors. Consequently, DMSO is remarkably poor at solvating small, hard anions like bromide ( Br− ).

When the crystal lattice energy of the hydrobromide salt—reinforced by the polarizable halophenol ring (chloro and fluoro groups)—exceeds the solvation energy provided by DMSO, the compound remains as a stubborn suspension[1],[2].

To overcome this, we must manipulate either the physical kinetics (temperature/cavitation) or the chemical state (converting the salt to a more lipophilic free base).

Quantitative Parameters for Troubleshooting

The following table summarizes the operational boundaries for rescuing your compound without compromising its structural integrity.

ParameterRecommended RangeMechanistic Rationale
Initial Stock Concentration 10 mM - 50 mMBalances the required assay dilution range with the inherent solubility limits of fragment-like molecules in DMSO[3].
Sonication Time 10 - 15 minutesProvides mechanical cavitation to break macroscopic crystals without inducing thermal degradation[4].
Heating Temperature 37°C - 50°CIncreases kinetic energy to overcome lattice energy. Exceeding 50°C risks degrading the halophenol[4].
Base Equivalent (DIPEA) 1.0 - 1.1 Molar Eq.Neutralizes the HBr salt to yield the highly DMSO-soluble free base[1],[2].
Max Assay DMSO % < 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target effects in downstream biological assays[4],[5].

Part 2: Solvation Workflow & Decision Matrix

The following diagram outlines the logical progression of our troubleshooting methodology. Always exhaust physical disruption methods before altering the chemical state of the compound.

G N1 2-(Aminomethyl)-4-chloro- 3-fluoro-phenol HBr + DMSO N2 Vortex & Sonicate (10-15 min, RT) N1->N2 D1 Fully Dissolved? N2->D1 N3 Gentle Heating (37°C - 50°C) D1->N3 No S1 Success: Aliquot & Store at -20°C/-80°C D1->S1 Yes D2 Fully Dissolved? N3->D2 N4 Chemical Modulation Add 1.1 eq DIPEA D2->N4 No D2->S1 Yes D3 Fully Dissolved? N4->D3 D3->S1 Yes F1 Evaluate Co-solvents (e.g., 5% ddH2O) D3->F1 No

Workflow for troubleshooting hydrobromide salt solubility in DMSO via physical and chemical methods.

Part 3: Standard Operating Procedure (SOP)

Follow this self-validating protocol to ensure accurate concentration and compound integrity.

Step 1: Preparation & Centrifugation Before opening the vial, centrifuge it at 10,000 x g for 1 minute. Small molecules often coat the walls or cap during transit; this ensures all powder granules collect at the bottom for accurate molarity calculations[5].

Step 2: Initial Solvation (Physical Disruption)

  • Add anhydrous, sterile, cell-culture grade DMSO to achieve your target concentration (e.g., 10 mM)[4].

  • Vortex gently for 30 seconds.

  • If particulates remain visible, sonicate the sealed tube in a room-temperature water bath for 10–15 minutes[4].

  • Validation Check: Hold the tube against a light source. If the solution is optically clear, proceed to Step 4. If cloudy, proceed to Step 3.

Step 3: Thermal Agitation

  • Incubate the vial in a 37°C water bath for 10 minutes[4].

  • Validation Check: If the compound dissolves, allow it to cool to room temperature. If it precipitates upon cooling, the lattice energy is too high for pure physical disruption. Proceed to Step 4.

Step 4: Chemical Modulation (In Situ Free-Basing)

  • To the persistent suspension, add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Causality: The base deprotonates the primary amine, neutralizing the salt. This generates the highly lipophilic free base of your halophenol and DIPEA-HBr. Both resulting species are highly compatible with the polar aprotic nature of DMSO[1],[2].

  • Vortex for 1 minute. The solution should turn optically clear.

Step 5: Aliquoting and Storage Once fully dissolved, immediately aliquot the stock solution into single-use volumes. Store at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months). Avoid repeated freeze-thaw cycles, which can introduce condensation and degrade the compound[4],[5].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard laboratory-grade DMSO from a benchtop bottle? A: No. You must use anhydrous, sterile DMSO packaged under inert gas. DMSO is highly hygroscopic. Absorbed atmospheric water drastically alters its solvation micro-environment, which can trigger the premature precipitation of lipophilic compounds and introduce cytotoxicity into your assays[4].

Q: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why? A: This is a classic "solvent crash." The compound is soluble in pure DMSO but its solubility drops exponentially in water. To mitigate this, do not spike a high-concentration DMSO stock directly into a large volume of buffer. Instead, perform your serial dilutions in 100% DMSO first. Then, transfer an equal, small volume of each dilution into your final aqueous buffer just before the assay. Ensure the final DMSO concentration remains below 0.5% (v/v)[4],[5].

Q: Is the hydrobromide salt form inherently flawed for my biological assay? A: Not necessarily. Pharmaceutical manufacturers synthesize hydrobromide salts primarily to improve aqueous solubility in the gastrointestinal tract or to enhance solid-state shelf-life[2]. However, this same strong ionic lattice can paradoxically hinder dissolution in pure organic screening solvents like DMSO[1]. Once dissolved (or free-based) and diluted into your assay, the active halophenol pharmacophore will function exactly as intended.

References

  • Captivate Bio. "SMALL MOLECULES: Handling and Preparation Guidelines." Captivate Bio Technical Data. Available at: [Link]

  • Tetko, I. V., et al. "DMSO Solubility Assessment for Fragment-Based Screening." National Center for Biotechnology Information (NIH / PMC). Available at: [Link]

  • Borchardt, R.T., et al. "Salt formation to improve drug solubility." United States Patent and Trademark Office (USPTO) / Pharmaceutical Profiling in Drug Discovery. Available at: [Link]

Sources

Validation & Comparative

Benchmarking the Biological Activity of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide Against Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Preclinical Research

Introduction: Unveiling the Potential of a Novel Phenolic Amine

In the landscape of neuropharmacology and drug discovery, the exploration of novel small molecules with the potential to modulate key enzymatic pathways remains a cornerstone of therapeutic innovation. This guide focuses on a novel compound, 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide, a structurally intriguing molecule featuring a halogenated phenolic ring and an aminomethyl moiety. While direct biological data for this specific compound is not yet prevalent in peer-reviewed literature, its structural motifs bear a resemblance to a well-established class of drugs: Monoamine Oxidase (MAO) inhibitors.[1][2][3][4]

Monoamine oxidases are a family of enzymes responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[2][4] Inhibition of MAO-A is a validated strategy for treating depression, while selective inhibition of MAO-B is utilized in the management of Parkinson's disease.[1][5][6] Given the structural parallels, we hypothesize that 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide may exhibit inhibitory activity against one or both isoforms of MAO.

This guide provides a comprehensive framework for benchmarking the biological activity of this novel compound against a panel of standard, clinically relevant MAO inhibitors. We will delve into the rationale for selecting appropriate benchmarks, provide detailed experimental protocols for in vitro characterization, and present a template for comparative data analysis. The objective is to equip researchers with the necessary tools to rigorously evaluate the potency, selectivity, and mechanism of action of this and other novel compounds in the context of established therapeutic agents.

Rationale for Selection of Standard Inhibitors

A robust benchmarking study necessitates the inclusion of well-characterized standard inhibitors that represent different classes and selectivities. For this purpose, we have selected the following compounds:

  • Selegiline: An irreversible and selective inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[1][5] Its well-defined mechanism of action makes it an excellent benchmark for assessing MAO-B specific inhibition.

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), used as an antidepressant.[1][4] Its reversibility offers a key comparative parameter against potentially irreversible inhibitors.

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor, prescribed for treatment-resistant depression.[3][7] Its broad-spectrum activity provides a benchmark for non-selective inhibition.

  • Phenelzine: Another non-selective, irreversible MAO inhibitor used in the management of depression.[2][7]

  • Isocarboxazid: An irreversible MAOI approved for the treatment of depression.[1][3]

By comparing 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide against these standards, we can ascertain its relative potency, isoform selectivity (MAO-A vs. MAO-B), and reversibility of binding.

Experimental Protocols

The following protocols describe the necessary in vitro assays to characterize the inhibitory potential of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide.

In Vitro Monoamine Oxidase Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound: 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

  • Standard inhibitors: Selegiline, Moclobemide, Tranylcypromine, Phenelzine, Isocarboxazid

  • 96-well microplates (UV-transparent)

  • Spectrophotometric plate reader

Workflow:

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide and each standard inhibitor in an appropriate solvent (e.g., DMSO). Perform serial dilutions in potassium phosphate buffer to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to wells containing 25 µL of the serially diluted test compound or standard inhibitor. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background). Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to all wells.

  • Signal Detection: Immediately begin monitoring the change in absorbance using a spectrophotometric plate reader. For the MAO-A assay with kynuramine, the formation of 4-hydroxyquinoline can be measured at approximately 316 nm.[6] For the MAO-B assay with benzylamine, the formation of benzaldehyde can be measured at approximately 250 nm.[6]

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control)). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Reversibility of Inhibition Assay

This assay will determine whether the test compound acts as a reversible or irreversible inhibitor.

Materials:

  • Same as the in vitro MAO inhibition assay

  • Dialysis tubing or centrifugal filter units (with appropriate molecular weight cutoff)

Workflow:

G A Incubate MAO enzyme with a high concentration of the test compound B Remove unbound inhibitor via dialysis or centrifugal filtration A->B C Measure residual MAO activity B->C D Compare with control (enzyme incubated without inhibitor) C->D E Significant recovery of activity indicates reversible inhibition D->E F No significant recovery of activity indicates irreversible inhibition D->F

Caption: Workflow for determining the reversibility of MAO inhibition.

Detailed Steps:

  • Enzyme-Inhibitor Incubation: Incubate the MAO enzyme (A or B) with a concentration of the test compound equivalent to 10-fold its IC50 value for 30 minutes at 37°C. A control sample with the enzyme and buffer only should also be prepared.

  • Removal of Unbound Inhibitor: Subject the incubation mixtures to dialysis against a large volume of potassium phosphate buffer or use a centrifugal filter unit to remove the unbound inhibitor.

  • Activity Measurement: Measure the enzymatic activity of the dialyzed/filtered enzyme samples using the standard MAO inhibition assay protocol.

  • Data Analysis: Compare the activity of the enzyme pre-incubated with the test compound to the activity of the control enzyme. A significant recovery of enzymatic activity after removal of the unbound inhibitor suggests reversible inhibition. Conversely, a lack of significant activity recovery indicates irreversible inhibition.[6]

Comparative Data Summary

The following tables provide a template for summarizing the experimental data obtained for 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide in comparison to the standard inhibitors.

Table 1: In Vitro Potency (IC50) of MAO Inhibitors

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromideExperimental ValueExperimental ValueCalculated Value
Selegiline>10,00010>1000
Moclobemide200>10,000<0.02
Tranylcypromine1502000.75
Phenelzine5008000.625
Isocarboxazid3006000.5

Note: IC50 values for standard inhibitors are representative and can vary depending on experimental conditions.

Table 2: Reversibility of MAO Inhibition

CompoundReversibility (MAO-A)Reversibility (MAO-B)
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromideExperimental ResultExperimental Result
SelegilineN/A (Selective for B)Irreversible
MoclobemideReversibleN/A (Selective for A)
TranylcypromineIrreversibleIrreversible
PhenelzineIrreversibleIrreversible
IsocarboxazidIrreversibleIrreversible

Discussion and Interpretation of Results

The data generated from these experiments will provide a comprehensive profile of the MAO inhibitory activity of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide.

  • Potency: The IC50 values will quantify the concentration of the compound required to inhibit 50% of the activity of each MAO isoform. A lower IC50 value indicates higher potency.

  • Selectivity: The selectivity index, calculated as the ratio of MAO-A IC50 to MAO-B IC50, will reveal whether the compound preferentially inhibits one isoform over the other. A high selectivity index (>10) suggests MAO-B selectivity, while a low index (<0.1) indicates MAO-A selectivity. A value close to 1 suggests non-selective inhibition.

  • Mechanism of Action: The reversibility assay will elucidate whether the compound forms a covalent, irreversible bond with the enzyme or binds in a transient, reversible manner. This has significant implications for the duration of its biological effect and potential for drug-drug or drug-food interactions.

By comparing these parameters to those of the well-established standard inhibitors, researchers can position 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide within the existing landscape of MAO inhibitors and make informed decisions regarding its potential for further preclinical and clinical development.

Conclusion

This guide has outlined a systematic approach for the initial biological characterization of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide as a potential monoamine oxidase inhibitor. By employing the described experimental protocols and comparative data analysis framework, researchers can generate robust and reliable data to assess its therapeutic potential. This structured benchmarking process is crucial for the efficient and effective progression of novel chemical entities from the laboratory to potential clinical applications.

References

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. (2024, November 22). Retrieved March 12, 2026, from [Link]

  • Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. (2025, December 13). Retrieved March 12, 2026, from [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved March 12, 2026, from [Link]

  • What MAO inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved March 12, 2026, from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Retrieved March 12, 2026, from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved March 12, 2026, from [Link]

Sources

A Comparative Guide to Reproducible Synthesis and Purification of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide (CAS No. 2940940-81-6) is a highly functionalized aromatic compound with significant potential as a key building block in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a reactive aminomethyl group ortho to a phenolic hydroxyl, alongside halogen substituents that allow for further modification, makes it a valuable intermediate for complex molecular architectures.

The reproducibility of the synthesis and the purity of the final compound are paramount for its successful application in research and development, where impurities can lead to ambiguous biological data or failed downstream reactions. This guide provides an in-depth comparison of two plausible and robust synthetic pathways for preparing this target molecule. The discussion emphasizes the underlying chemical principles, critical process parameters affecting reproducibility, and a comparative analysis of their respective advantages and disadvantages.

Proposed Synthetic Pathways: A Comparative Overview

Two logical and scientifically sound strategies for the synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide are presented below. Route A employs a late-stage aminomethylation of a pre-functionalized phenol, while Route B involves the reduction of a nitro group on a precursor molecule.

Synthetic_Pathways cluster_A Route A: Late-Stage Aminomethylation (Mannich Reaction) cluster_B Route B: Nitro-Reduction Strategy cluster_A_revised Route A: Late-Stage Aminomethylation (Mannich Reaction) cluster_B_revised Route B: Reductive Amination of a Salicylaldehyde A_start 4-Chloro-3-fluorophenol A_mid 2-(Aminomethyl)-4-chloro-3-fluorophenol A_start->A_mid Formaldehyde, Ammonia source (Mannich Reaction) B_start 4-Chloro-3-fluoro-2-nitrophenol B_mid 2-Amino-4-chloro-3-fluorophenol B_start->B_mid Reduction (e.g., H2/Pd/C, Fe/HCl) B_end 2-(N-protected-aminomethyl)- 4-chloro-3-fluorophenol B_final 2-(Aminomethyl)-4-chloro-3-fluorophenol B_start_revised 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene B_step2 4-Chloro-3-fluoro-2-nitrobenzyl bromide B_step3 Phthalimidomethyl derivative B_step4 2-(Aminomethyl)-4-chloro-3-fluoro-nitrobenzene B_step5 2-(Aminomethyl)-4-chloro-3-fluoro-aniline B_step6 Target Phenol via Diazotization B_start_alt 4-Chloro-3-fluoro-2-hydroxybenzaldehyde B_start_alt->A_mid B_reductive_amination B_reductive_amination Reductive Amination (e.g., NH3, NaBH3CN) A_start_rev 4-Chloro-3-fluorophenol A_mid_rev 2-(Aminomethyl)-4-chloro-3-fluorophenol A_start_rev->A_mid_rev Formaldehyde, Amine Source (e.g., Hexamethylenetetramine) Final_Product 2-(Aminomethyl)-4-chloro-3-fluorophenol •HBr A_mid_rev->Final_Product HBr addition, Recrystallization B_start_rev 4-Chloro-3-fluorophenol B_aldehyde 4-Chloro-3-fluoro-2-hydroxybenzaldehyde B_start_rev->B_aldehyde B_orthoformyl B_orthoformyl Ortho-formylation (e.g., Duff or Reimer-Tiemann Reaction) B_aldehyde->A_mid_rev B_red_amin B_red_amin Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Plausible synthetic pathways to the target compound.

Route A: Late-Stage Aminomethylation via Mannich Reaction

This approach introduces the aminomethyl group in a single, convergent step onto a readily available 4-chloro-3-fluorophenol precursor. The Mannich reaction is a classic method for the aminomethylation of acidic protons, such as the one ortho to a phenolic hydroxyl group.[2]

Expert Rationale & Scientific Causality

The phenolic hydroxyl group activates the aromatic ring, making the ortho position highly susceptible to electrophilic aromatic substitution. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate from formaldehyde and an amine source. This intermediate is then attacked by the electron-rich phenol ring. Using a protected amine source like hexamethylenetetramine followed by acidic hydrolysis can provide the primary aminomethyl group directly, often improving yields and simplifying purification compared to using ammonia directly.

Detailed Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of 4-chloro-3-fluorophenol (1.0 eq) in a mixture of acetic acid and hydrochloric acid, add hexamethylenetetramine (1.2 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC or HPLC to ensure complete consumption of the starting phenol.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the acidic medium as the hydrobromide salt upon addition of aqueous HBr.

  • Initial Purification: Filter the crude solid. The primary challenge at this stage is the removal of unreacted starting materials and potential polymeric byproducts, which are common in Mannich reactions.[2]

Purification Strategy

The crude product is purified by recrystallization. A solvent system such as ethanol/water or isopropanol/water is typically effective. The amphoteric nature of aminophenols means that their solubility is highly pH-dependent.[3]

  • Recrystallization: Dissolve the crude hydrobromide salt in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored due to oxidized impurities, a small amount of activated charcoal can be added and the solution filtered while hot.[3]

  • Crystallization: Slowly add water or another anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, and then to 0-4 °C to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Route B: Synthesis via Reductive Amination of a Salicylaldehyde Intermediate

This multi-step approach involves first introducing a carbonyl group (aldehyde) at the ortho position, followed by its conversion to the aminomethyl group. While longer, this route can offer better control over regioselectivity and potentially a cleaner impurity profile.

Expert Rationale & Scientific Causality
  • Step 1: Ortho-Formylation: The introduction of the aldehyde group can be achieved via reactions like the Duff reaction or Reimer-Tiemann reaction. These methods are well-established for the ortho-formylation of phenols. The choice of method depends on scale and desired selectivity.

  • Step 2: Reductive Amination: The resulting 4-chloro-3-fluoro-2-hydroxybenzaldehyde is then converted to the primary amine. Reductive amination is a highly efficient and clean reaction. An ammonia source (like ammonium acetate) reacts with the aldehyde to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the imine over the aldehyde, preventing side reactions.

Detailed Experimental Protocol (Illustrative)
  • Ortho-Formylation (Duff Reaction): Heat a mixture of 4-chloro-3-fluorophenol (1.0 eq), hexamethylenetetramine (1.5 eq) in glycerol or trifluoroacetic acid. Following the reaction, acidic workup hydrolyzes the intermediate to yield 4-chloro-3-fluoro-2-hydroxybenzaldehyde.

  • Reductive Amination: Dissolve the aldehyde intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol. Add sodium cyanoborohydride (1.5 eq) portion-wise while maintaining the temperature below 30 °C.

  • Work-up and Isolation: After the reaction is complete, quench carefully with dilute HCl. The product is then isolated as the free base by basifying the aqueous solution and extracting with an organic solvent like ethyl acetate.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of aqueous or gaseous HBr to precipitate the desired hydrobromide salt.

Purification Strategy

The key purification in this route occurs at two stages:

  • Purification of the Aldehyde: The intermediate aldehyde can be purified by column chromatography or recrystallization to ensure high-purity starting material for the next step.

  • Purification of the Final Salt: The final hydrobromide salt is purified by recrystallization as described in Route A. The advantage here is that the precursor aldehyde is not amphoteric, potentially simplifying its purification compared to handling aminophenols.

Comparative Analysis and Reproducibility

ParameterRoute A: Mannich ReactionRoute B: Reductive Amination
Number of Steps 1-2 steps (convergent)2-3 steps (linear)
Starting Materials 4-Chloro-3-fluorophenol is a readily available intermediate.[4]Requires the same starting phenol, but also formylating and reducing agents.
Reaction Conditions Typically requires high temperatures (reflux).Formylation can require high heat; reductive amination is typically mild (room temp).
Key Challenges Potential for di-substitution and polymerization. Reproducibility can be sensitive to reaction time and temperature control.[5]Regioselectivity of formylation can be an issue. Handling of cyanoborohydride requires care.
Impurity Profile Unreacted phenol, polymeric tars, potentially N-methylated byproducts.Unreacted aldehyde, over-reduction products (e.g., hydroxymethyl). Generally cleaner.
Purification Can be challenging due to similar properties of product and byproducts. Relies heavily on effective recrystallization.Purification of the neutral aldehyde intermediate is often simpler. Final salt precipitation is usually clean.
Scalability Generally scalable, but exothermic nature and potential for tar formation can be problematic on a large scale.Multi-step nature adds complexity, but individual reactions (especially reductive amination) are highly scalable.
Safety Formaldehyde is a known carcinogen. High temperatures require robust engineering controls.Cyanide-containing reagents (if used) are highly toxic and require careful handling and quenching procedures.
Critical Parameters for Reproducibility
  • Temperature Control: For the Mannich reaction (Route A), precise temperature control is crucial to minimize byproduct formation. For reductive amination (Route B), keeping the temperature low during reagent addition prevents runaway reactions.

  • pH Control: During work-up and isolation, the pH must be carefully controlled. For instance, in the purification of aminophenols, adjusting the pH to the isoelectric point can precipitate the product, but slight deviations can lead to significant yield loss as the compound redissolves as a salt.[6][7]

  • Reagent Quality: The purity of starting materials, particularly the phenol, is critical. Impurities in the starting material can lead to colored byproducts that are difficult to remove.

  • Atmosphere: Aminophenols can be sensitive to air oxidation, which often results in discoloration. Performing reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the purity and appearance of the final product.

Conclusion

Both Route A (Mannich Reaction) and Route B (Reductive Amination) represent viable strategies for the synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide.

  • Route A is attractive for its convergency and fewer steps, making it potentially faster and more cost-effective for initial lab-scale synthesis. However, it may require significant optimization to control byproduct formation and achieve high reproducibility, especially on a larger scale.

  • Route B offers a more controlled, albeit longer, approach. The ability to purify the neutral aldehyde intermediate can lead to a higher purity final product. This route is often preferred when a very clean impurity profile is essential and scalability with high reproducibility is the primary goal.

The choice between these methods will depend on the specific needs of the researcher or organization, balancing the speed and directness of the Mannich reaction against the control and potentially higher purity offered by the multi-step reductive amination pathway.

References

  • ResearchGate. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • Periodica Polytechnica. (2021, February 9). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents.
  • (2025, August 6).
  • Benchchem. (n.d.).
  • RSC Publishing. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Guidechem. (2020, July 15).
  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. (n.d.).
  • ACS Publications - ACS.org. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals.
  • Google Patents. (n.d.).
  • (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • Justia Patents. (1989, March 20).
  • Google Patents. (n.d.).
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • (2014, February 4). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution.

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide is a highly functionalized halogenated building block frequently utilized in pharmaceutical synthesis and drug development[1]. Because this compound contains three distinct halogens (chlorine, fluorine, and bromine) alongside a reactive phenol moiety, its disposal requires strict adherence to specialized environmental health and safety (EHS) protocols. Improper disposal of halogenated organic compounds can lead to severe environmental contamination and the generation of highly toxic byproducts, such as dioxins and furans, during thermal destruction[2][3].

Section 1: Chemical Hazard Profile & Causality

Understanding the molecular structure of this compound is critical for determining its waste trajectory. Every handling decision is dictated by its specific functional groups:

  • Multi-Halogenation (Cl, F, Br): The presence of multiple halogens dictates that this compound must never be commingled with non-halogenated waste streams[4]. Halogenated waste is significantly more expensive to process because it requires High-Temperature Incineration (HTI) equipped with specialized acid gas scrubbers to neutralize hydrofluoric (HF), hydrochloric (HCl), and hydrobromic (HBr) acids produced during combustion[5][6].

  • Phenol Moiety: Phenols are inherently corrosive and toxic. They can penetrate standard nitrile gloves rapidly, necessitating careful PPE selection (e.g., double-gloving or using heavy-duty chemical-resistant gloves like Viton)[7].

  • Hydrobromide Salt: As a salt, it exists as a solid powder. Dust generation is a primary inhalation hazard, meaning all transfers should occur within a certified chemical fume hood to prevent respiratory exposure[7].

Table 1: Quantitative Hazard and Physicochemical Data
Property / MetricValue / ClassificationOperational Implication
CAS Number 2940940-81-6[1]Required for exact EHS manifesting and tracking.
Molecular Weight 256.50 g/mol [1]Relevant for stoichiometric waste calculations.
Molecular Formula C₇H₈BrClFNO[1]Confirms presence of F, Cl, and Br (Halogenated Waste).
Physical State Solid (Hydrobromide salt)Requires solid waste containment; risk of aerosolized dust.
Waste Classification Halogenated Organic Waste[4][8]Must be strictly segregated from non-halogenated solvents/solids.

Section 2: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, each step in the disposal workflow relies on the successful completion of the previous step. This prevents incompatible chemical mixing and ensures regulatory compliance.

Step 1: Waste Segregation at the Source

Causality: Commingling halogenated and non-halogenated waste can increase disposal costs threefold and complicates the downstream incineration process[4].

  • Identify a dedicated waste stream specifically for Halogenated Solid Waste .

  • Verify that no incompatible materials (e.g., strong oxidizers, heavy metals, or reactive azides) are present in the collection container[4][9].

Step 2: Primary Containment

Causality: Phenolic compounds can degrade certain polymers over time. High-Density Polyethylene (HDPE) is highly resistant to both acidic salts and phenols.

  • Select a structurally sound, leak-proof HDPE container provided or approved by your EHS department[4][7].

  • Transfer the solid waste into the container exclusively inside a properly functioning chemical fume hood to prevent inhalation of hydrobromide dust[7].

  • Seal the container immediately after adding the waste. Never leave a hazardous waste container open[4][10].

Step 3: Labeling and SAA Storage

Causality: Unlabeled waste triggers regulatory violations and poses severe risks to waste handlers who must identify the contents for proper thermal destruction[9].

  • Affix a standard Hazardous Waste Tag to the container before the first addition of waste[4].

  • Clearly list "2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide" and check the "Halogenated" and "Toxic/Corrosive" hazard boxes.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray)[4][9].

  • Ensure the storage area is cool, dry, and away from direct sunlight or heat sources[4][7].

Step 4: EHS Transfer and High-Temperature Incineration (HTI)

Causality: Standard incineration of halogens at lower temperatures (<800°C) leads to incomplete combustion and the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[3][11].

  • Submit a waste pickup request to EHS before the SAA accumulation limit (typically 90 days or volume-based limits) is reached[9][10].

  • EHS will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The facility will subject the waste to High-Temperature Incineration (>1000°C) to permanently cleave the carbon-halogen bonds, followed by wet scrubbing (using lime slurry or similar alkaline agents) to neutralize the resulting acid gases (HF, HCl, HBr)[5][6].

Section 3: Disposal Workflow Visualization

G Start Waste Generation: 2-(Aminomethyl)-4-chloro -3-fluorophenol HBr Segregation Waste Segregation: Strictly Halogenated Solid Waste Stream Start->Segregation Identify Halogens (Cl, F, Br) Containment Primary Containment: HDPE Container (Sealed & Labeled) Segregation->Containment Transfer Solid Waste Storage SAA Storage: Secondary Containment < 90 Days Containment->Storage Affix HazMat Tag EHS EHS Collection & Manifesting Storage->EHS Request Pickup Incineration High-Temp Incineration (>1000°C) to prevent Dioxin/Furan formation EHS->Incineration Transport to TSDF Scrubbing Acid Gas Scrubbing: Neutralization of HF, HCl, and HBr Incineration->Scrubbing Flue Gas Treatment

Halogenated waste disposal workflow from laboratory generation to high-temperature incineration.

Section 4: Spill Response Protocol

In the event of an accidental release of the solid powder, immediate containment is required to prevent aerosolization and surface contamination.

  • Evacuate and Assess: Secure the immediate area. If the spill is large or you lack proper training, evacuate and call EHS immediately[7].

  • Don PPE: For small, manageable spills, wear double nitrile gloves (or thick-cut Viton gloves for extended contact), chemical splash goggles, and a fully buttoned lab coat[7].

  • Containment: Do not dry sweep, as this aerosolizes the toxic hydrobromide dust. Cover the spill with a damp, inert absorbent material (e.g., sand or specialized HazMat spill pads)[4][7].

  • Collection: Carefully scoop the absorbed mixture into a resealable, compatible waste container (e.g., a heavy-duty polyethylene bag or bucket)[7].

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual hydrobromide salts, collecting all wash water as hazardous aqueous waste.

  • Manifesting: Tag the collected spill debris specifically as "Halogenated Spill Cleanup Material" and request an immediate EHS pickup[4][9].

References

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Available at:[Link]

  • Washington State University. "Laboratory Safety Manual: Halogenated Solvents." Available at: [Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide - Research Areas." Available at: [Link]

  • National Institutes of Health (NIH). "NIH Waste Disposal Guide." Available at:[Link]

  • Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces." Available at: [Link]

  • Clean Harbors. "Total PFAS Solution & Hazardous Waste Combustors." Available at: [Link]

  • WtERT. "Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration." Available at: [Link]

  • Advanced Combustion Engineering. "Incineration and Air Pollution Control." Available at:[Link]

Sources

Personal protective equipment for handling 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I evaluate laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic interaction between a chemical and the operator. Handling complex, multi-functional building blocks like 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide requires moving beyond generic safety data sheets to understand the exact causality behind its hazards.

This guide provides a self-validating operational framework designed specifically for researchers and drug development professionals handling this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule (CAS: 2940940-81-6) into its functional hazards[1]. This compound presents a unique triad of toxicological risks:

  • The Phenol Moiety (Systemic Toxicity): Phenols are highly corrosive and act as local anesthetics, meaning 2[2]. More critically, phenol rapidly permeates the lipid bilayer of the stratum corneum, leading to systemic toxicity, central nervous system depression, and cardiovascular collapse[3].

  • Halogenation (Increased Lipophilicity): The addition of chlorine and fluorine atoms at the 3- and 4-positions significantly increases the molecule's partition coefficient (LogP). This makes the compound more lipophilic than unsubstituted phenol, accelerating its absorption into human tissue.

  • The Hydrobromide Salt (Acidic Corrosivity): As an amine hydrobromide, the crystalline powder is highly hygroscopic. Upon contact with ambient moisture or sweat on the skin, it dissociates to form hydrobromic acid (HBr), causing immediate acidic tissue necrosis and severe respiratory irritation.

Table 1: Chemical Hazard Profile & Mechanistic Mitigation

Chemical MoietyPrimary Hazard MechanismClinical ManifestationRequired Mitigation Strategy
Phenol Ring Rapid dermal permeation & protein denaturationAnesthetic chemical burns, systemic toxicityButyl/Neoprene gloves; PEG 400 first aid
Halogens (Cl, F) Increased lipophilicityAccelerated tissue absorptionMinimization of exposed skin (Tyvek sleeves)
Hydrobromide Salt Acidic dissociation upon hydrationRespiratory irritation, acidic tissue necrosisHandling strictly in a certified fume hood

Required Personal Protective Equipment (PPE)

The most common failure point in handling phenolic compounds is the over-reliance on standard nitrile gloves. Standard 4-mil nitrile gloves offer near-zero reliable protection against phenols , as the chemical permeates the material in minutes.

  • Hand Protection (Critical): You must use4[4]. For preparing solutions (especially if co-solvents like chloroform are used), a composite Viton/Butyl glove is mandatory to prevent breakthrough[5].

  • Eye & Face Protection: Chemical splash goggles are required. Safety glasses with side shields are insufficient due to the risk of highly corrosive hydrobromide dust aerosolization.

  • Body Protection: A chemically resistant apron worn over a fully buttoned, flame-retardant lab coat. Ensure no skin is exposed at the wrists.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a hood is temporarily unavailable, an N95/P100 respirator with an acid gas cartridge is required to protect against HBr off-gassing.

Table 2: Glove Permeation Data for Phenolic Compounds

Glove MaterialPermeation ResistanceOperational Recommendation
Nitrile (4-mil) Poor (< 5 minutes)UNSAFE. Do not use for primary handling.
Latex PoorUNSAFE. Rapid degradation and breakthrough.
Neoprene GoodACCEPTABLE. Use as an outer glove for weighing solids.
Butyl Rubber Excellent (> 4 hours)OPTIMAL. Mandatory for solution prep or spill cleanup.

Operational Workflow: Weighing & Transfer Protocol

To ensure a self-validating safety system, every step of this protocol includes a built-in verification check. Do not proceed to the next step unless the validation check is passed.

Step 1: Environmental Preparation & Verification

  • Action: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.

  • Validation Check: Visually confirm that a minimum of 500 mL of pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) is physically present on the benchtop[2]. If PEG 400 is absent, the workflow is invalid and must be halted immediately.

Step 2: PPE Donning & Static Mitigation

  • Action: Don inner nitrile gloves, followed by outer Butyl rubber or Neoprene gloves. Because the hydrobromide salt is a dry crystalline powder, use an anti-static gun (e.g., Zerostat) on your weighing boat and spatula to prevent the electrostatic aerosolization of corrosive particulates.

Step 3: Dispensing & Transfer

  • Action: Open the reagent bottle only deep inside the fume hood (at least 6 inches from the sash). Use a PTFE-coated spatula to transfer the solid. Seal the destination vial before removing it from the hood.

Step 4: Immediate Decontamination

  • Action: After transfer, immediately quench the spatula and weighing area with a dilute weak base (e.g., 5% sodium bicarbonate) to neutralize residual hydrobromide acid, followed by an isopropanol wipe to dissolve any phenolic residue.

Emergency Response: The PEG 400 Decontamination Protocol

The traditional first-aid response of flushing a chemical exposure with water is actively dangerous when dealing with phenols.2, accelerating systemic absorption[2].

Instead, exposed areas must be immediately wiped or irrigated with Polyethylene Glycol (PEG 300 or PEG 400) . PEG acts as a macromolecular sponge, solubilizing the lipophilic phenol and physically pulling it out of the skin's lipid bilayer[3].

DermalDecon Exposure Dermal Exposure to Phenol Derivative Action1 IMMEDIATE ACTION: Do NOT use low-pressure water Exposure->Action1 Action2 Remove Contaminated Clothing/PPE Action1->Action2 Decision Is PEG 300/400 Available? Action2->Decision PEG Wipe/Irrigate with PEG 300/400 (Solubilizes Phenol) Decision->PEG Yes Water Use High-Density Emergency Shower (>15 mins) Decision->Water No (or Large Area) Medical Seek Immediate Medical Attention PEG->Medical Water->Medical

Dermal decontamination workflow prioritizing PEG 400 to prevent systemic phenol absorption.

Step-by-Step Dermal Exposure Response:

  • Isolate: Immediately remove all contaminated clothing, including leather items (belts, watchbands) which absorb and trap phenol[5].

  • Solubilize: Liberally apply PEG 400 to gauze pads and gently wipe the exposed area. Continue wiping with fresh PEG 400 until the sickeningly sweet odor of phenol is completely gone[3].

  • Escalate: If the exposure covers a massive surface area where PEG application is unfeasible, use a high-density emergency deluge shower. The high mechanical pressure is required to physically blast the chemical off the skin before it absorbs[2].

  • Medical Care: Seek emergency medical attention immediately, regardless of the exposure size, due to the risk of delayed systemic toxicity.

Disposal & Waste Management

Because 2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide contains halogens, an amine, a phenol, and an acidic salt, it must be strictly segregated to prevent violent reactions in the waste stream.

  • Segregation: Dispose of as Halogenated Organic Acidic Waste .

  • Incompatibilities: Never mix this waste with strong oxidizers (risk of explosive oxidation of the phenol) or strong bases (risk of violent, exothermic neutralization of the hydrobromide salt).

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, outer gloves) must be double-bagged in sealed, transparent hazardous waste bags and labeled with both "Corrosive" and "Toxic" pictograms.

References

  • ChemScene. "2-(Aminomethyl)-4-chloro-3-fluorophenol hydrobromide".1

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Medical Management Guidelines for Phenol". 3

  • Western Washington University. "Phenol Safe Handling Guide". 2

  • Brigham Young University (BYU). "Gloves - Tables of Properties and Resistances". 4

  • Cornell University Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE". 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.